molecular formula C22H19N3O3 B11556778 N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide

N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide

Cat. No.: B11556778
M. Wt: 373.4 g/mol
InChI Key: VNTKGYZFJMGFSS-OEAKJJBVSA-N
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Description

N-(4-{N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-METHYLBENZAMIDE is a complex organic compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metals, making them significant in various fields of chemistry and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-METHYLBENZAMIDE typically involves the condensation reaction between 2-hydroxybenzaldehyde and 4-aminobenzoylhydrazide, followed by the reaction with 2-methylbenzoyl chloride. The reaction is usually carried out in an ethanol solvent under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents such as nitric acid for nitration and bromine for halogenation are commonly employed.

Major Products:

Scientific Research Applications

N-(4-{N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-METHYLBENZAMIDE has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with metal ions. These complexes can interact with biological targets, such as enzymes, altering their activity. The azomethine group plays a crucial role in the coordination with metal ions, facilitating various biochemical interactions .

Comparison with Similar Compounds

Uniqueness: N-(4-{N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-METHYLBENZAMIDE is unique due to the presence of both hydroxyl and azomethine groups, which enhance its ability to form stable complexes and participate in various chemical reactions. This dual functionality makes it a versatile compound in both research and industrial applications .

Properties

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

N-[4-[[(E)-(2-hydroxyphenyl)methylideneamino]carbamoyl]phenyl]-2-methylbenzamide

InChI

InChI=1S/C22H19N3O3/c1-15-6-2-4-8-19(15)22(28)24-18-12-10-16(11-13-18)21(27)25-23-14-17-7-3-5-9-20(17)26/h2-14,26H,1H3,(H,24,28)(H,25,27)/b23-14+

InChI Key

VNTKGYZFJMGFSS-OEAKJJBVSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3O

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3O

Origin of Product

United States

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